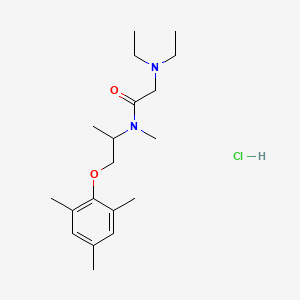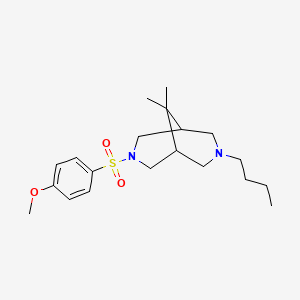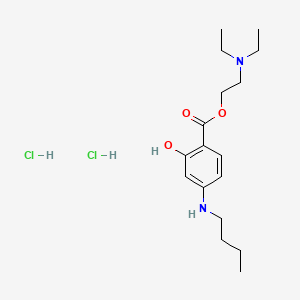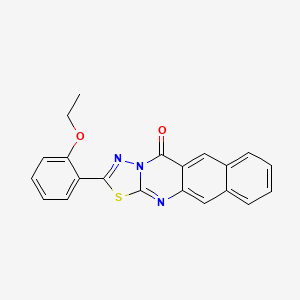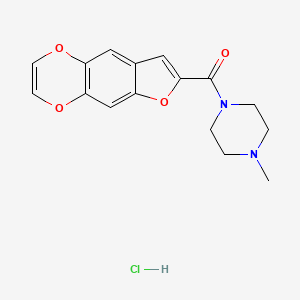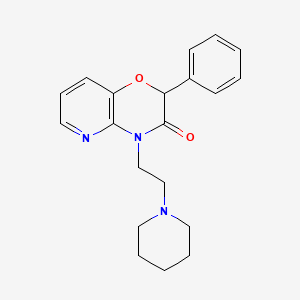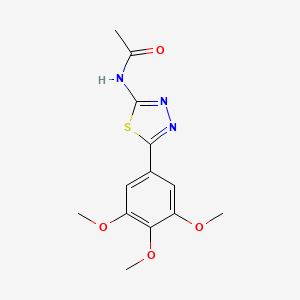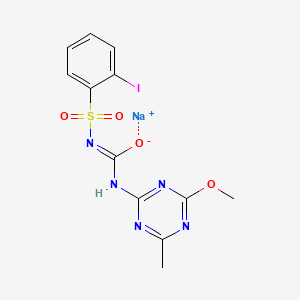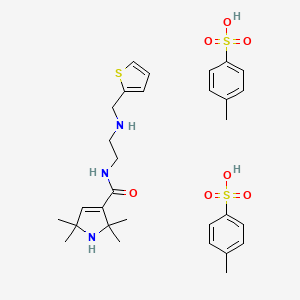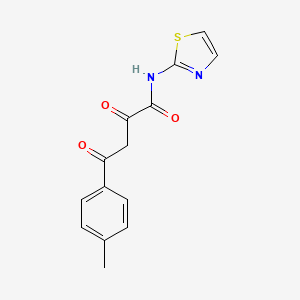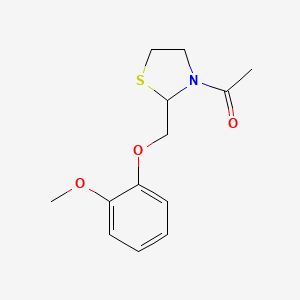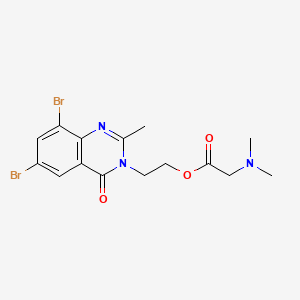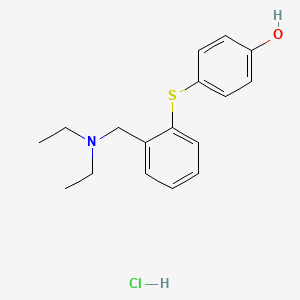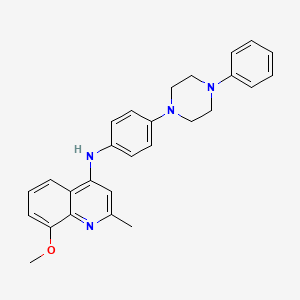
4-Quinolinamine, 8-methoxy-2-methyl-N-(4-(4-phenyl-1-piperazinyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinolinamine, 8-methoxy-2-methyl-N-(4-(4-phenyl-1-piperazinyl)phenyl)- is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy, methyl, and phenyl-piperazinyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinamine, 8-methoxy-2-methyl-N-(4-(4-phenyl-1-piperazinyl)phenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, methoxylation can be achieved using methanol and a strong acid catalyst, while methylation can be done using methyl iodide and a base.
Attachment of the Piperazinyl Group: The phenyl-piperazinyl group can be attached via a nucleophilic substitution reaction, where the piperazine ring is reacted with a suitable halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Quinolinamine, 8-methoxy-2-methyl-N-(4-(4-phenyl-1-piperazinyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated precursors and strong bases or acids.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential as an antimalarial, antibacterial, and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Quinolinamine, 8-methoxy-2-methyl-N-(4-(4-phenyl-1-piperazinyl)phenyl)- involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification pathway in Plasmodium species. The compound binds to heme, preventing its detoxification and leading to the accumulation of toxic heme within the parasite .
相似化合物的比较
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial agent.
Quinacrine: Known for its antiprotozoal and antimalarial properties.
Mefloquine: A quinoline-based compound used to treat and prevent malaria.
Uniqueness
4-Quinolinamine, 8-methoxy-2-methyl-N-(4-(4-phenyl-1-piperazinyl)phenyl)- stands out due to its unique combination of substituents, which confer distinct biological activities and chemical reactivity. Its methoxy and phenyl-piperazinyl groups enhance its ability to interact with biological targets, making it a promising candidate for further drug development .
属性
CAS 编号 |
87602-45-7 |
|---|---|
分子式 |
C27H28N4O |
分子量 |
424.5 g/mol |
IUPAC 名称 |
8-methoxy-2-methyl-N-[4-(4-phenylpiperazin-1-yl)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C27H28N4O/c1-20-19-25(24-9-6-10-26(32-2)27(24)28-20)29-21-11-13-23(14-12-21)31-17-15-30(16-18-31)22-7-4-3-5-8-22/h3-14,19H,15-18H2,1-2H3,(H,28,29) |
InChI 键 |
PCTXPMOAZFHIMU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC=C(C=C3)N4CCN(CC4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



